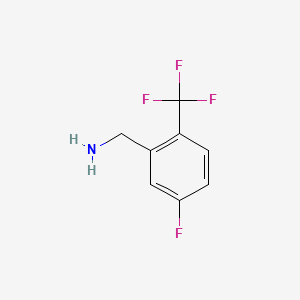

5-Fluoro-2-(trifluoromethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-fluoro-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDWPCJUMDGSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372149 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231291-14-8 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231291-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 231291-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-(trifluoromethyl)benzylamine

Introduction: The Strategic Importance of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is a cornerstone of rational drug design and a critical determinant of a candidate's ultimate success. These intrinsic characteristics, such as solubility, lipophilicity, and thermal stability, govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Neglecting these foundational parameters in the early stages of discovery can lead to costly late-stage failures. This guide provides an in-depth examination of the core physical properties of 5-Fluoro-2-(trifluoromethyl)benzylamine, a versatile building block in medicinal chemistry, offering both established data and the experimental rationale for their determination. For researchers and drug development professionals, this document serves as a practical reference for anticipating the behavior of this compound and its derivatives in biological systems.

Core Physical Properties of this compound

The physical characteristics of this compound dictate its handling, formulation, and interaction with biological environments. The following table summarizes the key physical property data for this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₄N | [4][5][6][7] |

| Molecular Weight | 193.14 g/mol | [4][5][6][7][8] |

| Appearance | Colorless to light yellow/orange clear liquid | [5][6] |

| Boiling Point | ~171.6 - 175.9 °C (Predicted/Reported) | [4][9][10][11] |

| Density | ~1.312 - 1.34 g/cm³ | [4][5][6][9][10] |

| Refractive Index (n20/D) | ~1.45 | [5][6] |

| Solubility | Soluble in organic solvents | [8][10][12] |

| pKa | ~8.01 - 8.27 (Predicted) | [9][10] |

| Storage Temperature | Room temperature, under inert atmosphere, sealed in dry conditions | [5][6][8][9][10] |

Molecular Structure and Key Functional Groups

The arrangement of atoms and functional groups within this compound is fundamental to its physical and chemical behavior. The presence of a primary amine, a fluoro group, and a trifluoromethyl group on a benzene ring imparts a unique combination of properties.

Caption: Molecular structure of this compound.

Experimental Determination of Key Physical Properties

The data presented in the table are often derived from experimental measurements. The following section outlines the principles and step-by-step methodologies for determining two critical physical properties: boiling point and density.

Boiling Point Determination: The Capillary Method

The boiling point is a fundamental physical constant that provides insights into the volatility of a liquid. For small sample volumes, the capillary method is a widely accepted and efficient technique.[13]

Causality Behind Experimental Choices:

-

Capillary Inversion: Inverting the capillary tube traps a small amount of air. As the liquid is heated, the vapor pressure of the sample increases, causing the trapped air to expand and escape as bubbles.[13] This visual cue is a critical indicator of the approaching boiling point.

-

Controlled Heating: A slow and steady heating rate is crucial for accurate determination. Rapid heating can lead to superheating and an overestimation of the boiling point.

-

Equilibrium Point: The true boiling point is observed when the vapor pressure of the liquid equals the external atmospheric pressure. At this point, the stream of bubbles ceases, and the liquid is drawn into the capillary tube upon slight cooling.[13][14]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is placed in a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a melting point apparatus with a boiling point function.

-

Heating: The apparatus is heated gently and steadily.

-

Observation: Observe the capillary tube for a continuous stream of bubbles.

-

Recording the Boiling Point: The temperature at which the liquid just begins to enter the capillary tube upon the cessation of bubbling is recorded as the boiling point.[13][14][15]

Workflow for Physical Property Characterization

The systematic characterization of a compound's physical properties follows a logical workflow to ensure data accuracy and completeness.

Caption: A generalized workflow for the characterization of physical properties.

Trustworthiness and Self-Validating Systems in Experimental Protocols

To ensure the trustworthiness of experimental data, protocols must be designed as self-validating systems. This involves the inclusion of controls and calibration steps.

-

Instrument Calibration: Prior to determining the boiling point of this compound, the thermometer and heating apparatus should be calibrated using a standard compound with a well-established boiling point. This practice accounts for any instrumental inaccuracies.

-

Purity Assessment: The purity of the sample is paramount, as impurities can depress and broaden the boiling point range.[16][17] Purity should be confirmed by an orthogonal method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), before physical property determination. A sharp boiling point range is indicative of high purity.

Conclusion

The physical properties of this compound, particularly its liquid state at room temperature, defined boiling point, and solubility in organic solvents, are critical parameters for its application in drug discovery and development. A comprehensive understanding of these characteristics, grounded in robust experimental determination, enables researchers to make informed decisions regarding reaction conditions, formulation strategies, and the prediction of in vivo behavior. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

-

2-fluoro-5-(trifluoromethyl)benzylamine. ChemBK. Available at: [Link]

-

Measuring the Melting Point. Westlab Canada. Available at: [Link]

-

What are the physicochemical properties of drug?. LookChem. Available at: [Link]

-

Melting point determination. Available at: [Link]

-

Melting point determination. SSERC. Available at: [Link]

-

physicochemical property of drug molecules with respect to drug actions. JBINO. Available at: [Link]

-

BOILING POINT DETERMINATION. Available at: [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. Available at: [Link]

-

Video: Boiling Points - Concept. JoVE. Available at: [Link]

-

Micro-boiling point measurement. Available at: [Link]

-

Melting point determination | Resource. RSC Education. Available at: [Link]

-

Determination of Melting Point. Available at: [Link]

-

This compound | 231291-14-8. INDOFINE Chemical Company. Available at: [Link]

-

2-Fluoro-5-(trifluoromethyl)benzylamine. NIST WebBook. Available at: [Link]

-

Product information, this compound | P&S Chemicals. Available at: [Link]

-

4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804. PubChem. Available at: [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 231291-14-8 | INDOFINE Chemical Company [indofinechemical.com]

- 8. parchem.com [parchem.com]

- 9. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZYLAMINE | 199296-61-2 [amp.chemicalbook.com]

- 10. This compound | 231291-14-8 [amp.chemicalbook.com]

- 11. 199296-61-2 Cas No. | 2-Fluoro-5-(trifluoromethyl)benzylamine | Matrix Scientific [matrixscientific.com]

- 12. parchem.com [parchem.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. byjus.com [byjus.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. Melting point determination | Resource | RSC Education [edu.rsc.org]

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzylamine (CAS Number: 231291-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)benzylamine, identified by the CAS number 231291-14-8, is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzyl ring, imparts unique electronic properties and conformational characteristics. These attributes are highly sought after in the fields of medicinal chemistry and materials science. The strategic placement of these fluorine-containing moieties can significantly influence the lipophilicity, metabolic stability, and binding affinity of a parent molecule, making this compound a valuable building block for the development of novel pharmaceuticals.[1] This guide provides a comprehensive overview of the known properties and safety considerations for this compound, based on currently available technical data.

Physicochemical Properties

The physicochemical properties of this compound are foundational to its application in chemical synthesis. While some experimentally determined data is available, many of the reported values are predicted and should be considered with that in mind.

| Property | Value | Source |

| CAS Number | 231291-14-8 | [1] |

| Molecular Formula | C₈H₇F₄N | [1] |

| Molecular Weight | 193.14 g/mol | [1] |

| Appearance | Clear, almost colorless liquid | [1] |

| Boiling Point | 171.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.01 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| Sensitivity | Air sensitive | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from general organic chemistry principles and published syntheses of analogous compounds. A common approach to synthesizing benzylamines is through the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde.

A potential synthetic pathway is illustrated below:

The reactivity of this compound is characteristic of a primary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to participate in a variety of chemical transformations, such as amidation, alkylation, and reductive amination reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring can influence the basicity of the amine and the reactivity of the benzene ring.

Safety and Toxicology

Due to its classification as a research chemical, comprehensive toxicological data for this compound is limited. However, available safety data sheets (SDS) from suppliers provide crucial handling and safety information.

GHS Hazard Classification:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P405: Store locked up.[1]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. As the toxicological properties have not been fully investigated, exposure should be minimized.

Applications in Drug Discovery and Development

This compound is primarily utilized as a pharmaceutical intermediate.[1] The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. These groups can improve:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, leading to a longer half-life of the drug.

-

Lipophilicity: The trifluoromethyl group, in particular, can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and create favorable interactions with target proteins, potentially increasing binding affinity and potency.

While specific drug molecules synthesized directly from this compound are not readily found in public domain literature, the general class of fluorinated benzylamines is integral to the synthesis of a wide range of biologically active compounds.

Conclusion

This compound (CAS 231291-14-8) is a valuable fluorinated building block for chemical synthesis, particularly in the realm of pharmaceutical development. Its key characteristics are its unique substitution pattern, which offers the potential to favorably modulate the properties of larger molecules. The available data indicates that it is a corrosive substance that requires careful handling. Further research is needed to fully characterize its physicochemical properties, toxicological profile, and to explore its full potential in the synthesis of novel, high-value compounds.

References

-

Chem-Impex. 2-Fluoro-5-(trifluoromethyl)benzylamine.

-

ChemicalBook. This compound | 231291-14-8.

-

PubChem. (2-Fluorophenyl)benzylamine.

-

TCI Chemicals. 2-Fluoro-5-(trifluoromethyl)benzylamine 199296-61-2.

Sources

1H NMR and 13C NMR spectrum of 5-Fluoro-2-(trifluoromethyl)benzylamine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5-Fluoro-2-(trifluoromethyl)benzylamine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this complex fluorinated molecule, emphasizing the causality behind spectral features and providing robust experimental protocols.

Introduction: The Analytical Challenge of Fluorinated Benzylamines

This compound (C₈H₇F₄N, M.W.: 193.14) is a valuable building block in medicinal chemistry and materials science.[1] Its structure incorporates two distinct fluorine environments—a trifluoromethyl (CF₃) group and a single fluorine atom on the aromatic ring. This substitution pattern presents a unique opportunity and challenge for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for this task, as it provides unambiguous information about the molecular framework through chemical shifts, signal integrations, and spin-spin coupling.[2]

The presence of the NMR-active ¹⁹F nucleus (100% natural abundance, spin I = ½) profoundly influences both the proton (¹H) and carbon (¹³C) spectra.[3][4] Understanding the resulting complex coupling patterns is paramount for accurate spectral assignment and structural confirmation. This guide will dissect these interactions to provide a clear and authoritative interpretation.

Molecular Structure and Key NMR Interactions

To interpret the NMR spectra, it is essential to first visualize the molecular structure and identify the non-equivalent nuclei. The structure below is numbered to facilitate discussion of the corresponding NMR signals.

Caption: Molecular structure with proton and carbon numbering.

The key to interpreting the spectra lies in the spin-spin coupling between ¹⁹F and both ¹H and ¹³C nuclei. These interactions, transmitted through chemical bonds, split the NMR signals into distinct multiplets and are highly dependent on the number of intervening bonds.

¹H NMR Spectral Analysis: A Map of Proton Environments

The ¹H NMR spectrum provides a quantitative count and qualitative description of the different proton environments. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents deshields the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data

| Signal Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H6 | 1H | 7.6 - 7.8 | d | ³JH6-F5 ≈ 8-10 |

| H3 | 1H | 7.4 - 7.6 | d | ³JH3-H4 ≈ 8-9 |

| H4 | 1H | 7.1 - 7.3 | ddd | ³JH4-H3 ≈ 8-9, ³JH4-F5 ≈ 8-10, ⁴JH4-CF3 ≈ 1-2 |

| -CH₂- | 2H | 4.0 - 4.2 | q | ⁴JH-F(CF3) ≈ 1-2 |

| -NH₂ | 2H | 1.5 - 2.5 | br s | None |

Note: Chemical shifts are referenced to TMS at δ = 0 ppm. Predicted values are based on established substituent effects in deuterated chloroform (CDCl₃).

Interpretation of ¹H Signals

-

Aromatic Protons (H3, H4, H6): The three aromatic protons are chemically distinct.

-

H6: This proton is ortho to the C1-CH₂NH₂ group and meta to the fluorine atom. It is expected to appear as a doublet due to coupling with the fluorine at C5 (³JHF).

-

H3: This proton is ortho to the trifluoromethyl group and meta to the C1-CH₂NH₂ group. It will primarily appear as a doublet due to coupling with H4 (³JHH).

-

H4: This proton experiences the most complex coupling. It is split by the adjacent H3 (³JHH), the adjacent fluorine at C5 (³JHF), and potentially a small, four-bond coupling to the CF₃ group (⁴JHF), resulting in a doublet of doublet of doublets (ddd).[5][6]

-

-

Benzylic Protons (-CH₂-): These protons are adjacent to the aromatic ring and the amine group. Their signal is often split into a quartet by the three fluorine atoms of the CF₃ group through a four-bond coupling (⁴JHF).[6]

-

Amine Protons (-NH₂): The signal for the amine protons is typically a broad singlet. This is due to rapid chemical exchange with trace amounts of water or acid in the solvent and quadrupole broadening from the ¹⁴N nucleus. This exchange averages the coupling to adjacent protons, causing the signal to collapse into a broad peak.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework. The defining feature is the presence of C-F coupling, which splits each carbon signal into a multiplet depending on its proximity to the fluorine substituents. The magnitude of the coupling constant (JCF) is highly diagnostic.[7]

Predicted ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constants (J, Hz) |

| C5 | 161 - 164 | d | ¹JCF ≈ 245-255 |

| C1 | 138 - 142 | d | ³JCF ≈ 3-5 |

| C3 | 130 - 133 | d | ³JCF ≈ 3-5 |

| C6 | 128 - 131 | d | ²JCF ≈ 20-25 |

| C4 | 116 - 119 | d | ²JCF ≈ 20-25 |

| C2 | 122 - 126 | q | ²JCCF ≈ 30-40 |

| -CF₃ | 123 - 126 | q | ¹JCF ≈ 270-280 |

| -CH₂- | 40 - 43 | q | ³JCCF ≈ 2-4 |

Note: Chemical shifts are referenced to TMS at δ = 0 ppm. Predicted values are based on established substituent effects in deuterated chloroform (CDCl₃).

Interpretation of ¹³C Signals

-

Aromatic Carbons:

-

C5: The carbon directly bonded to the single fluorine atom exhibits a very large one-bond coupling constant (¹JCF), making its identification straightforward.[8]

-

C2: The carbon bearing the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (²JCCF).[7][9]

-

C4 and C6: These carbons are two bonds away from the C5-fluorine and will show a doublet with a characteristic ²JCF of around 20-25 Hz.

-

C1 and C3: These carbons are three bonds away from the C5-fluorine and will show smaller doublet splittings.

-

-

Trifluoromethyl Carbon (-CF₃): This signal is a key diagnostic feature. It appears as a quartet with a very large one-bond coupling constant (¹JCF) due to splitting by the three directly attached fluorine atoms.[10]

-

Benzylic Carbon (-CH₂-): This carbon signal is expected to be a small quartet due to a three-bond coupling to the CF₃ group (³JCCF).

Experimental Protocol: Ensuring Data Integrity

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.[11][12]

Step-by-Step Methodology

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[13][14]

-

Sample Concentration:

-

Sample Preparation:

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[12]

-

-

NMR Data Acquisition:

-

Insert the sample into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning: Tune and match the probe for the ¹H and ¹³C frequencies.

-

Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR: Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and collect 16-32 scans.

-

¹³C NMR: Use a standard proton-decoupled pulse program. Set a spectral width of ~250 ppm, an acquisition time of ~1 second, a relaxation delay of 2 seconds, and collect 512-2048 scans.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain the final spectrum.

-

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information, primarily governed by the influence of its two distinct fluoro-substituents. The key to accurate interpretation is the systematic analysis of spin-spin coupling constants between fluorine and both protons and carbons. Large, one-bond C-F couplings and multi-bond couplings provide definitive evidence for the placement of the fluorine atom and the trifluoromethyl group, respectively. By following rigorous experimental protocols and applying a fundamental understanding of these spectral principles, researchers can achieve unambiguous structural elucidation of this and other complex fluorinated molecules, ensuring the integrity of their scientific and developmental endeavors.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Wisconsin-Madison. Sample Preparation. [Link]

-

Peralta, J. E., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

ResearchGate. Coupling of Protons with Fluorine. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-990. [Link]

-

Petrakis, L., & Sederholm, C. H. (1961). NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 35(4), 1174-1178. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

Reddit. Carbon-fluorine spin coupling constants. [Link]

-

University of Zaragoza. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Semantic Scholar. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]

-

ACS Publications. Supporting Information for .... [Link]

-

The Royal Society of Chemistry. Supporting Information for .... [Link]

-

ResearchGate. The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... [Link]

-

NIST WebBook. 2-Fluoro-5-(trifluoromethyl)benzylamine. [Link]

-

ResearchGate. Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. [Link]

-

ChemBK. 2-fluoro-5-(trifluoromethyl)benzylamine. [Link]

-

INDOFINE Chemical Company. This compound. [Link]

Sources

- 1. This compound | 231291-14-8 [chemicalbook.com]

- 2. azom.com [azom.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. benchchem.com [benchchem.com]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. depts.washington.edu [depts.washington.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. scribd.com [scribd.com]

A Senior Application Scientist's Guide to Fluoro-Trifluoromethyl Benzylamines: Sourcing and Application

This technical guide provides an in-depth analysis of fluoro-trifluoromethyl substituted benzylamines, with a specific focus on commercially available isomers such as 5-Fluoro-2-(trifluoromethyl)benzylamine and 2-Fluoro-5-(trifluoromethyl)benzylamine. These compounds are critical building blocks in modern medicinal and agricultural chemistry, prized for the unique physicochemical properties imparted by their fluorine and trifluoromethyl substituents. This document serves researchers, scientists, and drug development professionals by detailing the chemical properties, key applications, commercial suppliers, and practical experimental protocols related to these valuable reagents.

The Strategic Importance of Fluorinated Benzylamines in Synthesis

The incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern drug design.[1][2][3] These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3] The -CF3 group, in particular, is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and improve metabolic resistance by blocking potential sites of oxidation.[1]

Fluoro-(trifluoromethyl)benzylamines are bifunctional reagents, possessing a reactive primary amine for nucleophilic substitution or coupling reactions, and a fluorinated phenyl ring that imparts desirable properties to the final compound. They serve as key intermediates in the synthesis of a wide range of molecules, from pharmaceuticals targeting cancer and neurological disorders to advanced agrochemicals like pesticides and herbicides.[4]

Physicochemical Properties of Key Isomers

While several isomers exist, commercial availability and documentation are prominent for this compound and 2-Fluoro-5-(trifluoromethyl)benzylamine. Their distinct substitution patterns can influence reactivity and final compound properties.

| Property | This compound | 2-Fluoro-5-(trifluoromethyl)benzylamine |

| CAS Number | 231291-14-8[5] | 199296-61-2[4] |

| Molecular Formula | C₈H₇F₄N[5] | C₈H₇F₄N[4] |

| Molecular Weight | 193.14 g/mol [5] | 193.14 g/mol [4] |

| Appearance | Data not specified | Colorless to light yellow/orange clear liquid[4] |

| Boiling Point | Data not specified | 175.9°C |

| Purity | ≥ 98%[5] | ≥ 98% (GC)[4] |

| Refractive Index | Data not specified | n20D 1.45[4] |

Core Applications and Synthesis Pathways

These benzylamines are versatile intermediates primarily used in reactions involving the amine functional group. They are frequently employed in the synthesis of amides, sulfonamides, and ureas, which are common motifs in biologically active compounds.

Key Application Areas:

-

Pharmaceutical Development : They are integral starting materials for creating novel drug candidates, particularly in oncology, anti-inflammatory research, and for agents targeting neurological disorders.[4]

-

Agrochemicals : The stability and unique properties conferred by the fluorinated ring make them ideal for designing more effective and stable pesticides and herbicides.[4]

-

Materials Science : The fluorinated structure can impart desirable properties like chemical resistance, making them useful in the development of advanced polymers and coatings.[4]

Illustrative Synthetic Pathway: Amide Bond Formation

A primary use for these amines is in coupling with carboxylic acids to form amide bonds, a fundamental linkage in many pharmaceutical compounds.

Caption: General workflow for amide bond synthesis.

Commercial Suppliers

A variety of chemical suppliers offer these reagents, typically for research and development purposes. When sourcing, it is crucial to verify the specific isomer by its CAS number.

| Supplier | Isomer Offered (CAS Number) | Notes |

| INDOFINE Chemical Company | This compound (231291-14-8) | Offers 98% purity with a typical delivery time of 1-2 weeks.[5] |

| Parchem | This compound (231291-14-8) | Specialty chemical supplier with worldwide distribution.[6] |

| Chem-Impex | 2-Fluoro-5-(trifluoromethyl)benzylamine (199296-61-2) | Provides the compound at ≥ 98% purity.[4] |

| Tokyo Chemical Industry (TCI) | 2-Fluoro-5-(trifluoromethyl)benzylamine (199296-61-2) | A major global supplier of research chemicals. |

| Matrix Scientific | 2-Fluoro-5-(trifluoromethyl)benzylamine (199296-61-2) | Lists key physical properties and provides Safety Data Sheets (SDS). |

| Fisher Scientific | Distributes various isomers | Acts as a major distributor; specific product availability should be checked via their catalog, often sourcing from other primary manufacturers.[7][8] |

| Sigma-Aldrich (Merck) | Distributes various isomers | A leading life science and technology company offering a broad range of chemical reagents.[9] |

Field-Proven Experimental Protocol: HATU-Mediated Amide Coupling

This section provides a trusted, step-by-step protocol for the synthesis of an amide using a fluoro-(trifluoromethyl)benzylamine. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(5-fluoro-2-(trifluoromethyl)benzyl)-R-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid (R-COOH) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 eq) and dissolve it in a minimal amount of anhydrous DMF.

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents without interfering with the reaction.

-

-

Reagent Addition : To the stirred solution, add this compound (1.0 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

-

Rationale: HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester intermediate, facilitating nucleophilic attack by the amine. DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation without competing with the primary amine.

-

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Rationale: TLC provides a quick and effective way to qualitatively assess the consumption of starting materials and the formation of the product, preventing unnecessary reaction time or premature workup.

-

-

Aqueous Workup : Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

-

Rationale: Dilution with EtOAc facilitates extraction. The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer and helps to break up emulsions.

-

-

Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent. Concentration in vacuo removes the volatile solvent to yield the crude product.

-

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

-

Rationale: Flash chromatography is a standard purification technique that separates the desired product from unreacted reagents, byproducts, and impurities based on polarity.

-

Caption: Workflow for a HATU-mediated amide coupling protocol.

Safety, Handling, and Storage

Substituted benzylamines like these are corrosive and require careful handling. Always consult the material's specific Safety Data Sheet (SDS) before use.[7]

-

Hazards : Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Store locked up.[7]

-

First Aid :

-

Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion : Rinse mouth. Do NOT induce vomiting.[7] Call a physician or poison control center immediately.

-

Conclusion

This compound and its isomers are high-value chemical building blocks essential for the advancement of pharmaceutical and agrochemical research. Their strategic importance lies in the advantageous properties conferred by their fluorinated motifs. Understanding their properties, sourcing from reliable commercial suppliers, and employing robust, well-understood experimental protocols are critical for leveraging these reagents to their full potential in the synthesis of novel and impactful chemical entities.

References

-

This compound | 231291-14-8. INDOFINE Chemical Company. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI Processes. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI Molecules. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 231291-14-8 | INDOFINE Chemical Company [indofinechemical.com]

- 6. parchem.com [parchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

material safety data sheet (MSDS) for 5-Fluoro-2-(trifluoromethyl)benzylamine

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-(trifluoromethyl)benzylamine

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 231291-14-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and explain the causality behind critical safety protocols. The unique molecular structure of this compound, incorporating both a fluorine atom and a trifluoromethyl group, makes it a valuable building block in pharmaceutical synthesis, but also necessitates a thorough understanding of its reactivity and potential hazards.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzylamine that serves as a key intermediate in various synthetic applications.[1] Its properties are significantly influenced by the electron-withdrawing nature of the trifluoromethyl group and the fluorine atom on the benzene ring.

A summary of its key identifiers and physical properties is provided below. These values are critical for designing experiments, particularly for reaction setup and purification processes. For instance, the predicted boiling point informs the selection of appropriate distillation conditions, while its solubility dictates the choice of solvent systems for reactions and chromatography.

| Property | Value | Source(s) |

| CAS Number | 231291-14-8 | [2][3][4][5] |

| Molecular Formula | C₈H₇F₄N | [2][4][5][6] |

| Molecular Weight | 193.14 g/mol | [2][4][5][6] |

| Appearance | Clear, almost colorless liquid | [4][7] |

| Predicted Boiling Point | 171.6 ± 35.0 °C | [4][7] |

| Predicted Density | 1.312 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in organic solvents | [4][7] |

| Sensitivity | Air sensitive | [4][7] |

| Synonyms | 2-(Aminomethyl)-4-fluorobenzotrifluoride, [5-Fluoro-2-(trifluoromethyl)phenyl]methylamine | [2][3][4] |

Hazard Identification and Mechanistic Rationale

This compound is classified as hazardous, carrying the GHS05 pictogram for corrosion.[7] The primary hazards are severe skin burns and serious eye damage, as indicated by hazard statements H314 and H318.[4][7] It is also designated with the hazard codes C (Corrosive) and T (Toxic).[4][7]

The corrosive nature of this benzylamine derivative stems from its basicity (predicted pKa of 8.01±0.10) combined with the potential to release fluoride ions under certain conditions, which can lead to deep tissue damage.[4] Amines can cause chemical burns upon contact with skin and mucous membranes. The "Toxic" classification, particularly associated with risk statement R25 (Toxic if swallowed), underscores the need for stringent containment measures to prevent ingestion.[4][7]

Protocols for Safe Handling and Storage

Given its hazardous and sensitive nature, a multi-layered approach to safety is paramount. The following protocols are designed to minimize exposure and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense is to minimize exposure through engineering controls. All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE) is mandatory:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required. Standard safety glasses are insufficient to protect against splashes of a corrosive liquid.

-

Skin Protection: Wear a flame-retardant, chemically resistant lab coat.

-

Hand Protection: Use impervious gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

The causality here is direct: the corrosive nature of the amine necessitates a complete barrier to prevent contact with skin and eyes, which are highly susceptible to severe, irreversible damage.

Storage and Handling Procedures

Proper storage is crucial not only for safety but also for maintaining the purity and reactivity of the compound.

-

Storage Conditions: The compound must be stored in a tightly sealed container in a cool, dry, well-ventilated area, specifically within a corrosives cabinet.[8][9] The recommended storage temperature is between 2-8°C.[4][7]

-

Inert Atmosphere: Due to its air sensitivity, it is best stored under an inert atmosphere, such as nitrogen.[4][7][9] This prevents slow degradation through oxidation or reaction with atmospheric moisture, which could compromise experimental results.

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9] Mixing with these substances can lead to vigorous, exothermic reactions.

Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and informed response is critical. The following workflow outlines the necessary steps.

Caption: Workflow for first-aid response to exposure.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do. Immediate medical attention is required.[8]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8] Remove and wash all contaminated clothing and gloves before reuse. A physician must be called immediately.[8]

-

If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][10] If the person is not breathing, provide artificial respiration. Do not use the mouth-to-mouth method if the substance was ingested or inhaled.[8] Call a physician immediately.

-

If Swallowed: Rinse mouth with water.[4][8] Do NOT induce vomiting. [4][8] Ingestion can cause severe damage and perforation of delicate tissues; emesis is contraindicated.[8] Seek immediate medical attention.

Spill and Fire-Fighting Measures

Accidental Release Measures

For a spill, the priority is to contain the material safely and prevent exposure to personnel.

Caption: Step-by-step spill response protocol.

Ensure the area is well-ventilated and keep people away from and upwind of the spill.[9] Use an inert absorbent material like dry sand or earth to soak up the spill.[8] Do not use combustible materials like sawdust. Collect the absorbed material into a suitable, closed container for disposal.[8][9]

Fire-Fighting Measures

While the compound itself is not highly flammable, it can decompose in a fire to produce hazardous gases.

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, sand, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide, and hydrogen fluoride.[8] The product is corrosive and causes burns to eyes, skin, and mucous membranes.[8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[8][9]

Disposal Considerations

Waste material must be treated as hazardous. All disposal practices must be in accordance with federal, state, and local regulations.[11] Do not allow the chemical to enter drains or waterways.[8] Dispose of the contents and the container at an approved waste disposal plant.[10] Uncleaned containers should be handled with the same precautions as the product itself.[11]

References

-

INDOFINE Chemical Company. This compound | 231291-14-8. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

ChemBK. 2-fluoro-5-(trifluoromethyl)benzylamine - Physico-chemical Properties. [Link]

-

Axios Research. 5-Fluoro-2-(Trifluoromethyl)-Benzylamine - CAS - 231291-14-8. [Link]

-

OSHA. Section 5: Firefighting Measures. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: (benzylamine)trifluoroboron. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 231291-14-8 | INDOFINE Chemical Company [indofinechemical.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 231291-14-8 [amp.chemicalbook.com]

- 5. 5-Fluoro-2-(Trifluoromethyl)-Benzylamine - CAS - 231291-14-8 | Axios Research [axios-research.com]

- 6. This compound | VSNCHEM [vsnchem.com]

- 7. This compound | 231291-14-8 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2-Fluoro-5-(trifluoromethyl)benzylamine | 199296-61-2 | TCI EUROPE N.V. [tcichemicals.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5-Fluoro-2-(trifluoromethyl)benzylamine

This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystal structure and molecular geometry of 5-Fluoro-2-(trifluoromethyl)benzylamine. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel chemical entities. This document emphasizes the integration of experimental techniques and computational modeling to gain a deep understanding of a molecule's three-dimensional structure and its implications for its chemical behavior and potential as a pharmaceutical or agrochemical building block.

Introduction: The Significance of Structural Analysis in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physical, chemical, and biological properties. For drug development professionals, a thorough understanding of a compound's crystal structure and molecular geometry is a prerequisite for rational drug design and the optimization of lead compounds.[1] this compound (C8H7F4N) is a substituted benzylamine that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Therefore, a detailed structural elucidation of this compound is of paramount importance.

This guide will present a multi-faceted approach to characterizing this compound, combining the gold standard of single-crystal X-ray diffraction with the predictive power of computational chemistry. While a publicly available crystal structure for this specific molecule is not available at the time of writing, this guide will provide the detailed experimental and computational protocols necessary to obtain and analyze this critical data. The presented molecular geometry and structural parameters are based on state-of-the-art computational modeling.

Synthesis and Spectroscopic Characterization

A plausible synthetic route to this compound involves the reduction of the corresponding nitrile or oxime, or the amination of a benzyl halide. A common laboratory-scale synthesis could proceed via the reduction of 5-fluoro-2-(trifluoromethyl)benzonitrile.

Hypothetical Synthesis of this compound:

-

Starting Material: 5-Fluoro-2-(trifluoromethyl)benzonitrile.

-

Reducing Agent: A suitable reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction.

-

Work-up: The reaction is carefully quenched with water and a strong base (e.g., NaOH solution) to precipitate the aluminum salts, which are then filtered off.

-

Purification: The crude product is extracted with an organic solvent, dried, and purified by distillation or column chromatography to yield this compound.

Following synthesis, initial characterization would involve standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired to confirm the presence of the expected functional groups and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methylene group, and strong C-F stretches of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound (193.14 g/mol ).[3][4]

Part 1: Experimental Determination of Crystal Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][5] The process involves growing a high-quality single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystallization:

-

Objective: To grow a single crystal of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[5]

-

Methodology: Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, or ethyl acetate/hexane) is a common technique. Other methods include slow cooling of a saturated solution or vapor diffusion.

-

-

Crystal Mounting and Data Collection:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.[6]

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

-

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

Part 2: Computational Analysis of Molecular Geometry

In the absence of experimental crystal data, or to complement it, computational chemistry provides a powerful means to predict and analyze the molecular geometry and electronic properties of a molecule.[7][8] Density Functional Theory (DFT) is a robust method for this purpose.[9]

Computational Protocol for Molecular Geometry Optimization

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Analysis: A conformational search is performed to identify the lowest energy conformers of the molecule. This is crucial as the molecule has rotational freedom around the C-C and C-N single bonds.

-

Geometry Optimization:

-

Objective: To find the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.

-

Methodology: The geometry of the lowest energy conformer is optimized using DFT. A common and reliable level of theory is B3LYP with a 6-311+G(d,p) basis set.[9] This calculation yields the optimized bond lengths, bond angles, and dihedral angles.

-

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational frequencies that can be compared with experimental IR data.

-

Analysis of Electronic Properties: Further calculations can be performed on the optimized geometry to determine properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Mulliken atomic charges.[7]

The logical flow of the computational analysis is depicted below:

Predicted Molecular Geometry of this compound

The following tables summarize the predicted molecular geometry parameters for this compound, obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Selected Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C(ar)-F | 1.35 |

| C(ar)-CF₃ | 1.51 |

| C(ar)-CH₂NH₂ | 1.52 |

| C-F (in CF₃) | 1.34 (average) |

| C-N | 1.47 |

| N-H | 1.02 (average) |

| C-H (in CH₂) | 1.10 (average) |

Table 2: Selected Predicted Bond Angles

| Angle | Predicted Angle (°) |

| F-C(ar)-C(ar) | 118.5 |

| CF₃-C(ar)-C(ar) | 121.0 |

| CH₂NH₂-C(ar)-C(ar) | 120.5 |

| C(ar)-C-N | 112.0 |

| H-N-H | 106.5 |

| H-C-H (in CH₂) | 109.0 |

Table 3: Selected Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C(ar)-C(ar)-C-N | 85.0 |

| F-C(ar)-C(ar)-C | 179.5 |

The predicted geometry suggests a staggered conformation of the benzylamine side chain relative to the aromatic ring to minimize steric hindrance between the amine group and the bulky trifluoromethyl group. The bond lengths and angles are within the expected ranges for similar organic molecules.

Conclusion

The structural characterization of this compound is a critical step in understanding its potential applications in drug discovery and materials science. This guide has outlined the comprehensive experimental and computational workflows necessary for a thorough analysis of its crystal structure and molecular geometry. While experimental data from single-crystal X-ray diffraction provides the most accurate structural information, computational methods like DFT offer a powerful and accessible means to predict and understand the molecule's three-dimensional nature. The integration of these techniques provides a robust framework for the structural elucidation of novel chemical compounds, enabling researchers to make informed decisions in the design and development of new molecules with desired properties.

References

- 1. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. parchem.com [parchem.com]

- 4. This compound | 231291-14-8 | INDOFINE Chemical Company [indofinechemical.com]

- 5. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

- 6. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]

A Technical Guide to Key Intermediates in Pharmaceutical Synthesis: From Molecular Design to Industrial Application

Abstract In the intricate journey from a basic chemical starting material to a life-saving drug, pharmaceutical intermediates represent the critical milestones. These chemical compounds, formed during the multi-step synthesis of an Active Pharmaceutical Ingredient (API), are the foundational building blocks that dictate the quality, purity, efficacy, and economic viability of the final therapeutic product.[1][] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles governing the design, synthesis, and control of key pharmaceutical intermediates. We will delve into the strategic importance of intermediates, the critical role of chirality, and present detailed case studies of their application in the synthesis of blockbuster drugs. Furthermore, this guide will examine modern methodologies, including Green Chemistry and Process Analytical Technology (PAT), and the regulatory framework that ensures the integrity of the entire pharmaceutical manufacturing chain.

The Foundational Role of Intermediates in Pharmaceutical Synthesis

The synthesis of a complex API is rarely a single-step process. Instead, it is a carefully orchestrated sequence of chemical reactions where intermediates are the products of one step and the reactants for the next.[] Their strategic importance cannot be overstated, as they provide the pillars upon which efficient and controlled drug manufacturing is built.

Defining Pharmaceutical Intermediates: Beyond the Starting Material

A pharmaceutical intermediate is a chemical compound produced during the synthesis of an API that must undergo further molecular change or refinement before it becomes the final API. They bridge the gap between basic raw materials and the complex, biologically active molecule.[3] Unlike the final API, intermediates are not intended to have a therapeutic effect themselves.[]

Why Intermediates are Critical: The Strategic Pillars of Drug Manufacturing

The use of a multi-step synthesis involving stable, isolatable intermediates is a deliberate strategy that provides several advantages:

-

Efficiency and Control: Breaking down a complex synthesis into manageable steps allows for greater control over each chemical transformation, optimizing yields and minimizing side reactions.[3]

-

Quality Control Checkpoints: Each intermediate provides a critical checkpoint to verify the quality, purity, and structural integrity of the compound before proceeding.[3] This ensures that impurities are not carried forward, which is crucial for the safety and efficacy of the final drug.

-

Cost-Effectiveness: Intermediates can often be synthesized in bulk at specialized facilities, leading to economies of scale that reduce the overall production cost of the API.[3]

-

Intellectual Property Protection: Novel synthetic routes involving unique intermediates can be patented, providing a layer of intellectual property protection for the drug manufacturing process.[3]

Classification of Intermediates: A Functional Overview

Intermediates can be classified based on their position and function within the synthetic route:

-

Starting Intermediates: These are the initial "building blocks" that form the basic molecular framework in the early stages of synthesis. They are typically simpler in structure.[4]

-

Key Intermediates: These represent significant milestones in the synthesis, often containing the core structure or key functional groups that are central to the final API's activity.[3][4]

-

Chiral Intermediates: These intermediates possess one or more stereocenters and are crucial for producing enantiomerically pure drugs.[3] Their use is fundamental to modern drug development.

-

Advanced Intermediates: These are compounds that are structurally very similar to the final API, often requiring only one or two final transformations.[4]

The Imperative of Chirality: Chiral Intermediates

Chirality, the property of a molecule being non-superimposable on its mirror image (enantiomer), is a fundamental concept in pharmacology. Over 60% of small-molecule drugs on the market are chiral, and their biological activity is intrinsically linked to their three-dimensional structure.[5]

The Biological Significance of Chirality: From Efficacy to Safety

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a drug.[6] One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in the worst cases, cause severe adverse effects.[6][] For example, the β1-adrenergic receptor binds (R)-propranolol 100 times more tightly than its (S)-counterpart, which explains its efficacy in treating hypertension.[5] Therefore, the synthesis of single-enantiomer drugs using high-purity chiral intermediates is a cornerstone of modern pharmaceutical development to maximize therapeutic benefits and minimize patient risk.[6]

Strategies for Chiral Intermediate Synthesis

Ensuring the correct stereochemistry is a primary challenge in pharmaceutical synthesis. Several powerful strategies have been developed to produce enantiomerically pure intermediates.

-

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of a single enantiomer. The chiral catalyst creates a stereoselective environment that favors the formation of one enantiomer over the other.[]

-

Transition Metal Catalysis: Utilizes complexes of metals like rhodium, palladium, or ruthenium with chiral ligands (e.g., BINAP) to direct reactions such as hydrogenation with high enantioselectivity.[5][8]

-

Organocatalysis: Employs small, metal-free organic molecules (e.g., proline derivatives) to catalyze asymmetric reactions, which can eliminate the risk of heavy metal contamination.[5]

-

-

Chiral Resolution: This method is used when an enantioselective synthesis is not feasible. It involves synthesizing a racemic mixture (a 50:50 mix of both enantiomers) and then separating them. Common techniques include chiral chromatography, where the enantiomers interact differently with a chiral stationary phase, or crystallization-based methods.[]

-

Biocatalysis: This approach leverages the high stereoselectivity of enzymes, such as ketoreductases or transaminases, to perform specific transformations.[5] Reactions are typically run under mild conditions (e.g., in water at room temperature), making it a key technology in green chemistry. Engineered enzymes can achieve enantiomeric excess (ee) values greater than 99.9%.[5]

Workflow for Selecting a Chiral Synthesis Strategy

Below is a generalized decision-making workflow for selecting an appropriate strategy for synthesizing a chiral intermediate.

Caption: Decision workflow for chiral synthesis strategy.

Case Studies: Synthesis of Key Intermediates for Blockbuster Drugs

Examining the synthesis of globally recognized pharmaceuticals provides tangible insight into the role and complexity of key intermediates.

Atorvastatin (Lipitor)

Atorvastatin is a statin medication used to prevent cardiovascular disease by lowering cholesterol.[9] Its complex structure features a pentasubstituted pyrrole core, which is often assembled using the Paal-Knorr synthesis. This industrial route involves the cyclocondensation of a highly substituted 1,4-diketone intermediate with a primary amine.[10][11]

The industrial synthesis of Atorvastatin relies on the creation of the pyrrole ring via a Paal-Knorr reaction.[11] This involves reacting a key 1,4-diketone intermediate with a chiral amine intermediate. A critical step is the deprotection of a diol group on an advanced ester intermediate to prepare for the final lactonization or salt formation.

Caption: Simplified Paal-Knorr pathway for Atorvastatin synthesis.

This protocol describes the conversion of the acetonide ester intermediate to the diol ester, a crucial step before final saponification to the active drug salt.[12]

-

Dissolution: The acetonide ester intermediate is dissolved in warm methanol (e.g., ~275 mL per 100g of ester).

-

Acid Addition: An aqueous solution of hydrochloric acid (e.g., 5 g of 37% HCl in 75 mL of water) is added to the methanol solution.

-

Causality: The acidic environment catalyzes the hydrolysis of the acetonide (ketal) protecting group, revealing the two hydroxyl groups of the diol. Methanol is chosen as a solvent for its ability to dissolve both the reactant and the acid.

-

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 30°C) until the reaction is complete, as monitored by a suitable technique like HPLC or TLC.

-

Work-up: Upon completion, methyl tert-butyl ether (MTBE) and aqueous sodium hydroxide are added to neutralize the acid and prepare for the subsequent saponification step. The layers are separated to remove non-polar impurities.

Artemisinin (Antimalarial)

Artemisinin is a potent antimalarial drug whose discovery was awarded the Nobel Prize in Physiology or Medicine in 2015. Due to its complex structure and low natural abundance, semi-synthetic routes are vital for its production. A key strategy involves converting a more abundant natural precursor, artemisinic acid, into artemisinin.[13]

The commercial semi-synthesis developed by Sanofi uses engineered yeast to produce artemisinic acid, which is then hydrogenated to yield the key intermediate, Dihydroartemisinic Acid (DHAA).[14] DHAA is the immediate precursor for the construction of the crucial endoperoxide bridge responsible for artemisinin's therapeutic activity.[14][15]

Caption: Key transformations in the semi-synthesis of Artemisinin.

This protocol outlines the key transformation of DHAA into artemisinin, often performed in a continuous-flow reactor for safety and efficiency.[14][16]

-

Solution Preparation: Dihydroartemisinic acid (DHAA) is dissolved in a suitable solvent (e.g., a mixture of toluene and trifluoroacetic acid) along with a photosensitizer, such as tetraphenylporphyrin (TPP).

-

Photochemical Reaction: The solution is pumped through a transparent tube that is irradiated with a light source (e.g., high-power LEDs). Oxygen gas is simultaneously bubbled through the solution.

-

Causality: The irradiated photosensitizer (TPP) transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The singlet oxygen performs an ene reaction with DHAA, which, after a series of rearrangements (including a Hock cleavage) and reaction with triplet oxygen, sets the stage for the final cyclizations.

-

-

Acid-Catalyzed Cyclization: The reaction mixture flows into a second stage where acid-catalyzed cyclization occurs, forming the characteristic endoperoxide and lactone rings of artemisinin.

-

Purification: The output stream is collected and purified (e.g., via chromatography or crystallization) to isolate pure artemisinin.

Oseltamivir (Tamiflu)

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B. Its commercial production famously begins with shikimic acid, a natural product extracted from Chinese star anise or produced via fermentation.[17] The synthesis involves careful stereochemical control over its three chiral centers.

The synthesis of oseltamivir from shikimic acid involves the formation of key reactive intermediates like epoxides or aziridines.[17][18] These strained rings allow for precise, stereospecific introduction of the required amino and alkoxy functional groups. For instance, the opening of an epoxide with an azide nucleophile is a common strategy to install the nitrogen atom that will become one of the drug's key amine groups.[18]

| Parameter | Atorvastatin | Artemisinin | Oseltamivir |

| Drug Class | Statin (Cholesterol) | Antimalarial | Antiviral (Influenza) |

| Key Starting Material | Synthetic Building Blocks | Artemisinic Acid | Shikimic Acid |

| Key Intermediate | 1,4-Diketone | Dihydroartemisinic Acid | Epoxide / Aziridine |

| Core Reaction | Paal-Knorr Cyclization | Photooxidation / Cyclization | Epoxide/Aziridine Ring Opening |

| Key Challenge | Pyrrole Ring Construction | Endoperoxide Formation | Stereochemical Control |

Table 1: Comparison of key synthetic parameters for three blockbuster drugs.

Modern Methodologies and Guiding Principles

The synthesis of pharmaceutical intermediates is continuously evolving, driven by the need for greater efficiency, sustainability, and quality assurance.

Green Chemistry in Intermediate Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[19][20] Its principles are now integral to modern pharmaceutical manufacturing.

-

Key Principles in Practice:

-

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.[20]

-

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂, and using catalytic reagents instead of stoichiometric ones.[21]

-

Design for Energy Efficiency: Developing synthetic routes that can be run at ambient temperature and pressure.

-

-

Process Mass Intensity (PMI): A key metric used to measure the "greenness" of a process. It is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. A lower PMI indicates a more sustainable and efficient process. Adopting green chemistry principles, such as using biocatalysis, has been shown to significantly reduce PMI. For instance, Pfizer's biocatalytic route to an atorvastatin intermediate reduced solvent use by 70%.[5]

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[22] It represents a shift from testing quality at the end of a process to building quality in from the start.

-